molecular formula C6H13Cl B1595545 2-Chloro-2,3-dimethylbutane CAS No. 594-57-0

2-Chloro-2,3-dimethylbutane

Cat. No. B1595545
CAS RN: 594-57-0
M. Wt: 120.62 g/mol
InChI Key: HEMQRALQJLCVBR-UHFFFAOYSA-N
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Description

2-Chloro-2,3-dimethylbutane is a chemical compound with the molecular formula C6H13Cl . It has an average mass of 120.620 Da and a monoisotopic mass of 120.070580 Da .


Synthesis Analysis

A highly efficient production of 2-Chloro-2,3-dimethylbutane was realized using a continuous flow micro-channel reactor . More details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2,3-dimethylbutane consists of 6 carbon atoms, 13 hydrogen atoms, and 1 chlorine atom . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

One of the known reactions involving 2-Chloro-2,3-dimethylbutane is its reaction with HCl to form C6H13Cl . More details about its chemical reactions can be found in the referenced sources .


Physical And Chemical Properties Analysis

2-Chloro-2,3-dimethylbutane has a molecular weight of 120.62 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 120.0705781 g/mol .

Scientific Research Applications

  • Catalysis in Chemical Synthesis

    • 2-Chloro-2,3-dimethylbutane is used in the synthesis of 2,3-dimethylbutenes through selective conversion at high temperatures in the presence of bimetallic catalysts. This process involves surface organometallic chemistry (SOMC) on oxide and metal, highlighting the stability and efficiency of the catalysts used (Rougé et al., 2019).
  • Thermal Decomposition Kinetics

    • The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, a related compound, have been studied using computational methods. This research provides insights into the energy profiles and reaction pathways, offering a deeper understanding of the chemical's behavior under various conditions (Shiroudi & Zahedi, 2016).
  • Chemical Transformation Studies

    • Studies have shown that 2-methylpropane and 2-methylpropene can be transformed into 2,3-dimethylbutane and 2,3-dimethylbutenes, respectively, using a specific alumina-supported tungsten hydride catalyst. This represents a novel approach to alkane metathesis, demonstrating the versatility of 2,3-dimethylbutane in chemical transformations (Merle et al., 2009).
  • Synthesis of Novel Compounds

    • 2-Chloro-2,3-dimethylbutane is involved in the synthesis of novel compounds like 3,3-dimethylpyrrolidin-2-carbonitriles. This process is conducted in water, highlighting an environmentally benign approach to chemical synthesis (D’hooghe et al., 2009).
  • Radiolysis Studies

    • Research into the radiolysis of 2,3-dimethylbutane in the solid state at low temperatures (77 K) provides valuable information on the formation of solvent radicals and the impact of different matrices on these processes. Such studies are crucial for understanding the chemical's behavior under radiation exposure (FukayaMitsuharu et al., 2006).
  • Molecular Spectroscopy

    • The rotational spectrum of 2,3-dimethylbutane has been analyzed, providing insights into the molecular structure and conformations. This is important for understanding the fundamental physical properties of the molecule (Churchill et al., 2010).
  • Mechanisms of Radical Alkylation

    • Studies have explored the mechanism of radical alkylation of certain compounds with 2,3-dimethylbutane, providing insights into the reaction pathways and regioselectivity of these processes. This information is crucial for developing efficient synthetic strategies (Trukhin et al., 2007).
  • Gas Hydrate Research

    • Research on the four-phase equilibrium data for 2,3-dimethylbutane in the presence of help gases like methane and nitrogen contributes to the understanding of gas hydrates, particularly in the context of seabed temperature ranges. This has implications for energy and environmental studies (Ostergaard et al., 2000).

Safety And Hazards

2-Chloro-2,3-dimethylbutane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the central nervous system (CNS) being a target organ .

properties

IUPAC Name

2-chloro-2,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-5(2)6(3,4)7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMQRALQJLCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208124
Record name 2-Chloro-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,3-dimethylbutane

CAS RN

594-57-0
Record name 2-Chloro-2,3-dimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2,3-dimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
GA Russell - Journal of the American Chemical Society, 1958 - ACS Publications
In the presence of a number of aliphatic solvents the photochlorination of 2, 3-dimethylbutane produces 60% of 1-chloro-2, 3-dimethylbutane and 40% of the 2-isomer. In the presence …
Number of citations: 300 pubs.acs.org
L Schmerling, JP West - Journal of the American Chemical …, 1954 - ACS Publications
Alkylation of benzene with the/-hexyl chloride, 2-chloro-2, 3-dimethylbutane, in the presence of aluminum chloride or zirconium chloride yields hexylbenzene which is principally the …
Number of citations: 46 pubs.acs.org
KD Raner, J Lusztyk, KU Ingold - Journal of the American …, 1989 - ACS Publications
The effect of benzene and a wide varietyof substituted benzenes upon the photochlorination of 2, 3-dimethylbutane (DMB) has been investigated under standard conditions (0.15 MDMB…
Number of citations: 34 pubs.acs.org
G Chuchani, I Martin - The Journal of Physical Chemistry, 1980 - ACS Publications
The pyrolysis kinetics of 2-chloro-2-methylbutane and 2-chloro-2, 3-dimethylbutane have been investigated, in a static system and seasoned vessel, over the pressurerange of 50-280 …
Number of citations: 5 pubs.acs.org
RB SCOTT JR, MS HELLER - The Journal of Organic Chemistry, 1955 - ACS Publications
Recently the bimolecular nature of the alcoholysis of sulfonyl chlorides was confirmed by comparing the rates of ethanolysis of octane-1-and-2-sulfonyl chlorides (1). As the steric …
Number of citations: 10 pubs.acs.org
Y Pocker, KD Stevens - Journal of the American Chemical Society, 1969 - ACS Publications
The addition of hydrogen and deuterium chloride to 3-methyl-l-butene, 3, 3-dimethyl-l-butene, 1-methylcyclopentene, and 1-methylcyclopentene-2, 5, 5-d3 has been studied in …
Number of citations: 38 pubs.acs.org
L Schmerling, JP Luvisi, RW Welch - Journal of the American …, 1955 - ACS Publications
The reaction of l, l-dichloro-3, 3-dimethylbutane with benzene inthe presence of aluminum chloride yields 1, 1-diphenyl-3, 3-dimethylbutane (II) together with a primary alkylbenzene, 1-…
Number of citations: 13 pubs.acs.org
GA Russell - Journal of the American Chemical Society, 1958 - ACS Publications
The results support the conclusion that the reactivity of chlorine atoms can be greatly altered by interaction with the solvent. It is concluded that differences in reactivity of carbon-…
Number of citations: 142 pubs.acs.org
AV Trukhin, AV Messorosh, VS Karavan… - Russian Journal of …, 2007 - Springer
The mechanism of radical alkylation of 3,4-dichloro-2,5-dihydrofuran-2,5-dione with cyclohexane and 2,3-dimethylbutane follows an addition-elimination pattern with reversible …
Number of citations: 1 link.springer.com
D Wang, DL Phillips, WH Fang - The Journal of Physical Chemistry …, 2003 - ACS Publications
We report a density functional theory (DFT) investigation of the chemical reactivity of the S C S···Cl complex toward 2,3-dimethylbutane (DMB) and compare it to the related reaction of a …
Number of citations: 3 pubs.acs.org

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